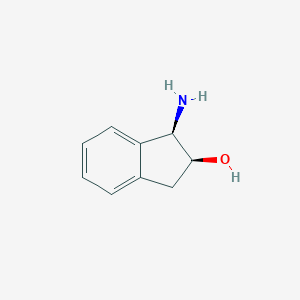

(1R,2S)-1-amino-2-indanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-00-7, 7480-35-5 | |

| Record name | (+)-cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,2S)-1-Amino-2-indanol: A Comprehensive Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis, most notably in the production of the HIV protease inhibitor, Indinavir.[1][2] Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and precursor for various pharmaceuticals. This technical guide provides an in-depth overview of the structural properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway.

Core Structural and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [3][5] |

| Appearance | White to light beige/cream crystalline powder | [4][6] |

| Melting Point | 116-121 °C | [3][4][7] |

| Optical Rotation | [α]²²/D +63° (c = 0.2 in chloroform) | [3][8] |

| [α]²⁰/D = +43° (c=1 in MeOH) | [4] | |

| Solubility | Soluble in methanol. Soluble in DMSO (100 mg/mL with sonication). Formulations in DMSO/PEG300/Tween-80/Saline and DMSO/Corn Oil are also possible. | [1][9] |

| CAS Number | 136030-00-7 | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra are available and consistent with the proposed structure. |

| ¹³C NMR | Spectra are available and confirm the carbon framework of the molecule. |

| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the functional groups present, and it conforms to the standard. |

| Mass Spectrometry | Mass spectral data are available and confirm the molecular weight of the compound. |

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical and structural properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, dry sample of crystalline this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound to confirm its enantiomeric purity.

Methodology:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., chloroform or methanol) in a volumetric flask to a known concentration.[3][4]

-

A polarimeter is turned on and allowed to warm up for at least 10 minutes.[4]

-

The polarimeter cell is filled with the pure solvent to be used as a blank, ensuring no air bubbles are present, and the instrument is zeroed.[4][10]

-

The cell is then rinsed and filled with the prepared sample solution, again ensuring the absence of air bubbles.[4][10]

-

The cell is placed in the polarimeter, and the optical rotation (α) is measured. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.[10]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.[7][11]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]

-

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6]

-

The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.[6]

-

The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]

Methodology (Attenuated Total Reflectance - ATR):

-

The ATR crystal is cleaned to ensure it is free of contaminants.[6]

-

The solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.[6]

-

The FTIR spectrum is then recorded.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The spectra are acquired using appropriate parameters, including the number of scans and relaxation delays. Tetramethylsilane (TMS) is typically used as an internal standard.

Synthesis and Role in Drug Development

This compound is a key chiral intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor.[8][9][12] Its synthesis is a critical process in the manufacturing of this important antiretroviral drug. A common synthetic approach involves the enantioselective synthesis from indene oxide.[5]

References

- 1. photometrics.net [photometrics.net]

- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 5. mdpi.com [mdpi.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 10. m.youtube.com [m.youtube.com]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiopure (1R,2S)-1-Amino-2-Indanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol of significant interest in the pharmaceutical industry, primarily for its role as a key chiral building block in the synthesis of various therapeutic agents. Its rigid, conformationally constrained structure makes it an invaluable component in asymmetric synthesis, serving as both a chiral auxiliary and a ligand. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiopure this compound, with a focus on methodologies, quantitative data, and experimental protocols.

Introduction

The paramount importance of this compound is exemplified by its incorporation into the structure of Indinavir, a potent HIV protease inhibitor.[1][2] The precise stereochemistry of this amino alcohol is crucial for the biological activity of the final drug molecule.[2] Consequently, robust and efficient methods for its enantioselective synthesis are of high demand. The primary strategies for obtaining the enantiopure (1R,2S)-isomer can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. This guide will delve into the practical aspects of these methodologies.

Synthetic Strategies

The synthesis of enantiopure this compound can be achieved through several distinct pathways. The most prominent and industrially relevant methods include the resolution of racemic cis-1-amino-2-indanol and, more directly, the asymmetric synthesis from prochiral starting materials like indene.

Resolution of Racemic cis-1-Amino-2-indanol

A traditional approach to obtaining enantiopure compounds is through the separation of a racemic mixture. This can be accomplished via diastereomeric salt formation or enzymatic resolution.

-

Diastereomeric Salt Formation: This method involves reacting the racemic aminoindanol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][4] (S)-2-phenylpropionic acid has been demonstrated to be an effective resolving agent for this purpose.[5]

-

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. For instance, lipase PS30 has been successfully employed in the kinetic resolution of a racemic trans-1-azido-2-indanol intermediate, which can then be converted to the desired cis-aminoindanol enantiomer.[1][5]

Asymmetric Synthesis from Indene

Direct asymmetric synthesis from a prochiral starting material is often a more efficient and atom-economical approach. Indene is a common precursor for the synthesis of this compound.

-

Asymmetric Epoxidation followed by Ring Opening: A highly effective and widely adopted strategy involves the asymmetric epoxidation of indene to form the corresponding chiral indene oxide.[5][6] The Jacobsen-Katsuki epoxidation, utilizing a manganese-salen complex as the catalyst, is a cornerstone of this approach.[6] The resulting (1S,2R)-indene oxide can then undergo a regio- and stereoselective ring-opening reaction. A particularly noteworthy method is the Ritter reaction, where the epoxide is treated with a nitrile in the presence of a strong acid to form an oxazoline intermediate, which upon hydrolysis, yields the desired cis-amino alcohol.[1][5][7]

-

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can also lead to the efficient production of enantiopure this compound. One such method involves the enzymatic resolution of racemic trans-1-azido-2-indanol, followed by chemical transformations to invert the stereocenter at C2 and reduce the azide to an amine.[1][5]

The following diagram illustrates a common asymmetric synthesis workflow starting from indene.

Caption: Asymmetric synthesis workflow from indene.

Diastereoselective Reduction

Another strategy involves the diastereoselective reduction of a suitable precursor. For example, 2-amino-1-indanone can be reduced to 1-amino-2-indanol. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, favoring the formation of the cis isomer.[8] Palladium-catalyzed hydrogenation of 1,2-indanedion-1-oxime has also been explored for the diastereoselective synthesis of cis- and trans-1-amino-2-indanol, with the outcome being dependent on the catalyst and reaction temperature.[9][10]

The logical relationship for a diastereoselective reduction approach is depicted below.

Caption: Diastereoselective reduction workflow.

Quantitative Data Summary

The following table summarizes key quantitative data for different synthetic routes to enantiopure this compound, providing a comparative overview of their efficiencies.

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Epoxidation & Ritter Reaction | Indene | (S,S)-Jacobsen's catalyst, NaOCl, MeCN, H₂SO₄ | ~50 (overall) | >99 | [1] |

| Enzymatic Resolution of trans-1-azido-2-indanol | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | 46 (for unreacted S,S-enantiomer) | >96 | [1] |

| Diastereoselective Reduction of α-hydroxy oxime-ether | Indan-1-one | Borane-THF complex | 88:12 (cis:trans) | Racemic | [1] |

| Diastereomeric Salt Resolution | Racemic cis-1-amino-2-indanol | (S)-2-phenylpropionic acid | 35 | >99 | [5] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions in the synthesis of enantiopure this compound, based on established literature procedures.

Protocol 1: Asymmetric Epoxidation of Indene

This protocol is adapted from the procedure described in Organic Syntheses.[11]

A. (1S,2R)-Indene oxide:

-

A 500-mL, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a 125-mL addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

-

The resulting dark brown solution is cooled to 0°C.

-

A solution of 10-15% aqueous sodium hypochlorite (NaOCl, 300 mL, 0.5 mol) is added via the addition funnel over 2-3 hours, maintaining the internal temperature between 0 and 5°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 8-12 hours at 0°C.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude indene oxide.

Protocol 2: Ritter Reaction and Hydrolysis to this compound

This protocol is a conceptual representation based on the Merck process.[1]

B. This compound from (1S,2R)-Indene oxide:

-

A solution of (1S,2R)-indene oxide in acetonitrile is cooled in an appropriate reaction vessel.

-

Concentrated sulfuric acid or oleum is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred until the formation of the cis-oxazoline intermediate is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Water is added to the reaction mixture, and it is heated to hydrolyze the oxazoline.

-

After hydrolysis is complete, the reaction mixture is cooled and basified to a pH of 12-13 with a strong base (e.g., 50% aqueous NaOH) to precipitate the crude aminoindanol.

-

The crude product is collected by filtration and can be further purified by recrystallization or fractional crystallization with a chiral acid (e.g., L-tartaric acid) to achieve high enantiomeric purity.[1]

Conclusion

The synthesis of enantiopure this compound is a well-established field with multiple effective strategies available to researchers and drug development professionals. While classical resolution methods are still viable, asymmetric synthesis, particularly via the epoxidation of indene, offers a more direct and efficient route to this valuable chiral building block. The choice of synthetic pathway will often depend on factors such as scale, cost of reagents, and desired enantiopurity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical synthesis of this important pharmaceutical intermediate.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Item - Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (1R,2S)-1-amino-2-indanol (CAS: 136030-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid bicyclic structure and defined stereochemistry make it a valuable chiral auxiliary, ligand, and a crucial building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in asymmetric catalysis and as a pivotal intermediate in the synthesis of the HIV-1 protease inhibitor, Indinavir.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are summarized below. This data is essential for its identification, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 136030-00-7 | General |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 118-121 °C | |

| Optical Rotation [α]²²/D | +63° (c = 0.2 in chloroform) | |

| Optical Purity (ee) | ≥99% (GLC) |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.10 (m, 4H, Ar-H), 4.75 (d, 1H), 4.30 (d, 1H), 3.15 (dd, 1H), 2.90 (dd, 1H), 2.10 (br s, 3H, NH₂ and OH) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 142.9, 140.9, 128.1, 126.8, 125.3, 124.2, 75.9, 60.1, 39.8 | [3][4] |

| IR (KBr, cm⁻¹) | 3350-3200 (O-H, N-H stretching), 2950-2850 (C-H stretching), 1600 (C=C aromatic stretching), 1080 (C-O stretching) | [5][6] |

Synthesis of this compound

The enantiomerically pure form of this compound is accessible through several synthetic strategies. A common and efficient method involves the enantioselective epoxidation of indene followed by a Ritter reaction.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol is adapted from the procedure described by Senanayake et al.

Step 1: Enantioselective Epoxidation of Indene

-

To a solution of indene in a suitable solvent (e.g., dichloromethane), a chiral manganese (Salen) complex is added as the catalyst.

-

The mixture is cooled, and an oxidizing agent, such as sodium hypochlorite (bleach), is added slowly while maintaining the temperature.

-

Upon completion, the reaction is worked up by extraction and purified by distillation to yield (1R,2S)-indene oxide with high enantiomeric excess (typically 80-85% ee).[7]

Step 2: Ritter Reaction and Hydrolysis

-

A solution of (1R,2S)-indene oxide in a non-polar solvent (e.g., hexanes) is added to a cold mixture of fuming sulfuric acid in acetonitrile.

-

The reaction proceeds via the formation of a nitrilium ion intermediate, which is then hydrolyzed.

-

The resulting crude this compound is often purified by fractional crystallization with a chiral acid, such as L-tartaric acid, to yield the final product with >99% ee.[7]

Figure 1. Synthetic workflow for this compound via Ritter reaction.

Applications in Asymmetric Synthesis

A significant application of this compound is its use as a precursor to chiral catalysts for the enantioselective reduction of prochiral ketones. It is commonly used to generate oxazaborolidine catalysts in situ.[8][9]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is based on the work of Jones et al. and others who have utilized aminoindanol-derived oxazaborolidines.[8]

-

In a flame-dried flask under an inert atmosphere, this compound (typically 5-10 mol%) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

A borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), is added, and the mixture is stirred to form the oxazaborolidine catalyst in situ.

-

The solution is cooled (e.g., to -78 °C or room temperature, depending on the substrate), and the prochiral ketone (e.g., acetophenone) is added slowly.

-

The reaction is monitored by TLC or GC for completion.

-

The reaction is quenched, typically with methanol, and the product is isolated and purified by standard methods (e.g., chromatography) to yield the chiral secondary alcohol.

Table 3: Performance in Asymmetric Ketone Reduction

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | 89 | 91 |

| 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 92 | 85 |

| 2-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | 85 | 98 |

Data adapted from studies on oxazaborolidine reductions using this compound derived catalysts.[8][10]

Figure 2. Workflow for asymmetric ketone reduction using an aminoindanol-derived catalyst.

Role in Drug Development: The Synthesis of Indinavir

This compound is a cornerstone in the synthesis of Indinavir, a potent HIV-1 protease inhibitor. It forms a significant part of the drug's backbone and is crucial for its stereochemistry and binding to the viral enzyme.

The Mechanism of HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme in the viral life cycle. It cleaves large, non-functional polyproteins (Gag and Gag-Pol) into smaller, functional proteins required for the assembly of new, infectious virions. Protease inhibitors like Indinavir are designed to mimic the transition state of the natural substrate of the protease. They bind tightly to the active site of the enzyme, preventing it from cleaving the polyproteins and thus halting viral maturation.[11]

Figure 3. Mechanism of HIV-1 protease inhibition by drugs like Indinavir.

Synthetic Utility in Indinavir

The synthesis of Indinavir is a multi-step process where this compound is coupled with other key fragments. The yields of these coupling steps are critical for the overall efficiency of the synthesis.

Table 4: Representative Yields in Indinavir Synthesis

| Reaction Step | Starting Materials | Product | Reported Yield (%) |

| Epoxide Opening | This compound, Piperidine-derived epoxide | Coupled intermediate | ~90 |

| Coupling with Pyridine Moiety | Coupled intermediate, Pyridine carboxylic acid derivative | Indinavir precursor | ~85 |

Yields are representative and can vary based on the specific synthetic route and conditions.[12][13]

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic chemistry and drug development. Its well-defined stereochemistry and rigid framework provide excellent stereocontrol in asymmetric reactions, most notably in the catalytic reduction of ketones. Furthermore, its role as a key intermediate in the synthesis of the antiretroviral drug Indinavir highlights its profound impact on medicinal chemistry. The synthetic routes to this compound are well-established, ensuring its availability for ongoing and future research and development endeavors. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its importance for professionals in the chemical and pharmaceutical sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (136030-00-7) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. connectsci.au [connectsci.au]

- 12. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 13. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of cis-1-Amino-2-indanol: A Chiral Cornerstone in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Amino-2-indanol is a chiral 1,2-amino alcohol that has emerged as a pivotal building block in asymmetric synthesis and medicinal chemistry. Its rigid indane backbone and the cis relationship between the amino and hydroxyl groups provide a unique and conformationally constrained scaffold. This structure has proven invaluable as a chiral auxiliary, a ligand for asymmetric catalysis, and a key component in the synthesis of numerous biologically active molecules, most notably the HIV protease inhibitor Indinavir.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing cis-1-amino-2-indanol, with a focus on detailed experimental protocols and quantitative data to aid researchers in its application.

Historical Perspective and Key Applications

The first synthesis of racemic cis-1-amino-2-indanol was reported by Lutz and Wayland in 1951.[1] However, its significance skyrocketed in the early 1990s with the discovery by researchers at Merck that the (1S,2R)-enantiomer was a crucial component of Indinavir (Crixivan®), a potent HIV protease inhibitor.[2] This discovery spurred intensive research into efficient and enantioselective syntheses of this vital chiral intermediate.

Beyond its role in Indinavir, cis-1-amino-2-indanol and its derivatives have found widespread use as:

-

Chiral Auxiliaries: The rigid framework allows for high diastereoselectivity in reactions such as aldol additions and Diels-Alder reactions.[3][4]

-

Chiral Ligands: It is a precursor to widely used ligands in asymmetric catalysis, such as BOX and PyBOX ligands.[1]

-

Resolving Agents: The enantiomers of cis-1-amino-2-indanol are effective in the resolution of racemic mixtures of acids and other compounds.[1]

Key Synthetic Strategies

The synthesis of cis-1-amino-2-indanol can be broadly categorized into two main approaches: synthesis from an indane skeleton and synthesis from non-indane precursors. Additionally, the resolution of racemic mixtures is a critical aspect of obtaining the enantiomerically pure compound.

Synthesis from an Indane Skeleton

The pioneering synthesis of racemic cis-1-amino-2-indanol involved the cyclization of a trans-1-amino-2-indanol derivative. This method established the feasibility of constructing the desired cis stereochemistry through a key intramolecular reaction.

Experimental Protocol: Racemic Synthesis via Intramolecular Amide Cyclization (Adapted from Lutz and Wayland, 1951) [1][3]

-

Preparation of trans-1-Amino-2-indanol: trans-2-Bromoindan-1-ol is treated with an excess of ammonia. This reaction is believed to proceed through an epoxide intermediate, which is then opened by ammonia to yield trans-1-amino-2-indanol.

-

Amidation: The resulting trans-1-amino-2-indanol is reacted with 4-nitrobenzoyl chloride to form the corresponding amide.

-

Intramolecular Cyclization: The amide is treated with thionyl chloride, which facilitates an intramolecular cyclization with inversion of configuration at the C2 position, yielding a cis-oxazoline.

-

Hydrolysis: The cis-oxazoline is hydrolyzed under acidic conditions (e.g., refluxing in 6 N sulfuric acid) to afford racemic cis-1-amino-2-indanol.

A highly practical and stereoselective route to cis-1-amino-2-indanol involves the Ritter reaction on indene oxide. This method is particularly significant as it can be adapted for an enantioselective synthesis starting from an enantioenriched epoxide.

Experimental Protocol: Enantioselective Synthesis via the Ritter Reaction (Adapted from Senanayake et al., 1995) [1][3]

-

Enantioselective Epoxidation of Indene: Indene is subjected to an asymmetric epoxidation, for example, using Jacobsen's (salen)Mn(III)Cl catalyst, to produce enantioenriched indene oxide.

-

Ritter Reaction: The enantioenriched indene oxide is dissolved in acetonitrile and treated with a strong acid, such as sulfuric acid or oleum, at low temperatures (e.g., -40 °C to 0 °C). This initiates the Ritter reaction, where acetonitrile acts as the nucleophile, leading to the formation of a cis-oxazoline intermediate.

-

Hydrolysis: The reaction mixture is then heated with water to hydrolyze the oxazoline, yielding the corresponding enantiomer of cis-1-amino-2-indanol.

-

Enantiomeric Enrichment (Optional): The resulting amino alcohol can be further enantioenriched by fractional crystallization with a chiral acid, such as L-tartaric acid, to achieve high enantiomeric excess (>99% ee).[1]

Synthesis from a Non-Indane Skeleton

An alternative strategy involves constructing the indane ring system from an acyclic precursor, allowing for the stereocenters to be set before the cyclization step.

This multi-step synthesis demonstrates the construction of the chiral centers on an acyclic backbone prior to the formation of the indane ring.

Experimental Protocol: Enantioselective Synthesis from (E)-Cinnamate Ethyl Ester (General Steps) [1]

-

Asymmetric Dihydroxylation: (E)-Cinnamate ethyl ester undergoes a Sharpless asymmetric dihydroxylation to introduce two chiral hydroxyl groups with high enantioselectivity.

-

Functional Group Manipulations: A series of reactions are performed to convert the diol into a precursor suitable for cyclization. This includes selective protection of one hydroxyl group and conversion of the other into a leaving group, and introduction of the amino functionality.

-

Intramolecular Friedel-Crafts Reaction: The acyclic precursor is then subjected to an intramolecular Friedel-Crafts reaction to form the indane ring system, establishing the desired cis-stereochemistry.

-

Deprotection: Finally, any protecting groups are removed to yield the enantiopure cis-1-amino-2-indanol.

Resolution of Racemic cis-1-Amino-2-indanol

For synthetic routes that produce a racemic mixture, efficient resolution is crucial to obtain the desired enantiomer.

Enzymatic methods offer a highly selective way to resolve racemic mixtures. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the two.

Experimental Protocol: Enzymatic Resolution using Lipase PS (Adapted from Ghosh et al., 1997) [1]

-

Preparation of Racemic trans-1-Azido-2-indanol: Racemic indene oxide is opened with sodium azide to produce racemic trans-1-azido-2-indanol.

-

Enzymatic Acylation: The racemic azido alcohol is treated with an acyl donor (e.g., isopropenyl acetate or vinyl acetate) in the presence of a lipase, such as Lipase PS from Pseudomonas sp., in a suitable organic solvent (e.g., a mixture of dimethoxyethane and isopropenyl acetate). The enzyme selectively acylates one enantiomer of the alcohol.

-

Separation: The unreacted alcohol and the acylated enantiomer are then separated by chromatography.

-

Conversion to cis-1-Amino-2-indanol: Each separated enantiomer is then individually converted to the corresponding enantiomer of cis-1-amino-2-indanol through a series of steps including reduction of the azide, protection of the resulting amine, cyclization with inversion of configuration at C2, and final deprotection.

Data Presentation

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Comparison of Key Synthetic Routes to cis-1-Amino-2-indanol

| Method | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Intramolecular Amide Cyclization | trans-2-Bromoindan-1-ol | NH₃, 4-nitrobenzoyl chloride, SOCl₂, H₂SO₄ | Racemic cis-1-amino-2-indanol | - | N/A | [1][3] |

| Ritter Reaction (Enantioselective) | Indene | (salen)Mn(III)Cl, NaOCl, H₂SO₄/oleum, MeCN | (1S,2R)-cis-1-amino-2-indanol | ~50% (from indene) | >99% (after crystallization) | [3] |

| Enzymatic Resolution | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | (1S,2S)-trans-1-azido-2-indanol | 46% | >96% | [1] |

| Enzymatic Resolution | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | (1R,2R)-trans-1-azido-2-indanol acetate | 44% | >96% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Workflow for the racemic synthesis of cis-1-amino-2-indanol.

Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol.

Caption: Workflow for the enzymatic resolution of cis-1-amino-2-indanol precursors.

Conclusion

cis-1-Amino-2-indanol stands as a testament to the profound impact of chiral molecules in modern chemistry and drug development. From its initial synthesis to its pivotal role in the fight against HIV, the journey of this compound has driven significant innovation in the field of asymmetric synthesis. The diverse and elegant synthetic strategies developed to access its enantiopure forms provide a rich playbook for organic chemists. This guide has provided a detailed overview of these key methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers seeking to harness the power of this remarkable chiral building block.

References

physical and chemical properties of (1R,2S)-1-amino-2-indanol

(1R,2S)-1-Amino-2-indanol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and a key intermediate in the asymmetric synthesis of numerous pharmaceutical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug development, particularly in the synthesis of the HIV protease inhibitor Indinavir.

Core Physical and Chemical Properties

This compound is a white to light beige crystalline solid. Its properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Melting Point | 116-121 °C | [1][3][4] |

| Boiling Point | Not available (decomposes) | |

| Optical Rotation | [α]²⁰/D = +43° (c=1 in MeOH) | [1] |

| [α]²²/D = +63° (c=0.2 in chloroform) | [3] | |

| pKa (predicted) | 14.79 ± 0.40 | [5] |

| Solubility | Soluble in methanol. In DMSO, soluble up to 100 mg/mL. In a mixture of 10% DMSO and 90% corn oil, soluble at ≥ 2.5 mg/mL. | [2][5] |

| Appearance | White to light beige crystalline powder | [1][4] |

| CAS Number | 136030-00-7 | [1][2] |

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Key spectral data are presented below.

| Technique | Data |

| ¹H NMR | A detailed ¹H NMR spectrum is available, showing characteristic peaks for the aromatic and aliphatic protons of the indane skeleton. |

| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms in the molecule. |

| FTIR | The FTIR spectrum displays characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C stretching. |

| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. |

Experimental Protocols

The synthesis and application of this compound involve several key experimental procedures. Detailed methodologies for its synthesis, chiral resolution, and a prominent application are provided below.

Synthesis of (1S,2R)-cis-1-Amino-2-indanol via Ritter Reaction

A common and efficient method for the synthesis of the enantiomer, (1S,2R)-cis-1-amino-2-indanol, is through the Ritter reaction, starting from indene. This procedure can be adapted for the (1R,2S) enantiomer by using the appropriate chiral catalyst. A representative protocol is detailed in Organic Syntheses.[6]

Experimental Workflow for the Synthesis of (1S,2R)-cis-1-Amino-2-indanol

Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol.

Chiral Resolution of Racemic cis-1-Amino-2-indanol

For preparations that yield a racemic mixture of cis-1-amino-2-indanol, chiral resolution is necessary to isolate the desired enantiomer. A common method involves the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid, followed by fractional crystallization.[7]

Logical Relationship for Chiral Resolution

Caption: Process for separating enantiomers of cis-1-amino-2-indanol.

Application in Asymmetric Synthesis: Reduction of Prochiral Ketones

This compound is widely used as a chiral ligand in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. A common protocol involves the in-situ formation of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) from the aminoindanol and a borane source.

Experimental Workflow for Asymmetric Ketone Reduction

Caption: Workflow for the asymmetric reduction of ketones using this compound.

Role in Drug Development: The Synthesis of Indinavir

A testament to the significance of this compound in pharmaceutical development is its role as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor. The stereochemistry of the aminoindanol moiety is crucial for the drug's efficacy. The synthesis of Indinavir is a multi-step process where the chiral center from this compound is incorporated into the final drug molecule.[8]

Simplified Synthetic Workflow for Indinavir

Caption: Simplified workflow showing the incorporation of this compound in the synthesis of Indinavir.

References

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound (136030-00-7) 1H NMR spectrum [chemicalbook.com]

- 4. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

(1R,2S)-1-Amino-2-indanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling information for (1R,2S)-1-amino-2-indanol (CAS No. 136030-00-7), a chiral amino alcohol widely used as a ligand in asymmetric synthesis and as a building block in the development of pharmaceuticals. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks.

Chemical and Physical Properties

This compound is a white to light beige solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to light beige powder/solid | [1] |

| Melting Point | 118-121 °C | |

| Optical Activity | [α]22/D +63° (c = 0.2 in chloroform) | |

| Purity | ≥98% | [2] |

| Storage Temperature | 4°C, protect from light, stored under nitrogen | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

-

Experimental Protocols

The following protocols are based on best practices for handling solid chemical irritants. Researchers must always consult and adhere to their institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.

Caption: Fig 1. PPE Selection Workflow

Safe Handling Protocol

-

Preparation:

-

Designate a specific area for handling, preferably within a certified chemical fume hood, especially if there is a risk of dust generation.

-

Ensure safety shower and eyewash stations are accessible and operational.

-

Assemble all necessary equipment and PPE before handling the compound.

-

-

Weighing and Transfer:

-

To minimize dust, do not pour the solid directly. Use a clean, dedicated spatula for transferring the powder from the stock bottle to a tared weigh boat or container.[6]

-

Perform all weighing and transfer operations on a surface that is easy to decontaminate.

-

Close the container tightly immediately after use.

-

-

Post-Handling:

-

Decontaminate the spatula and work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.[6]

-

Wash hands thoroughly with soap and water after completing the task.

-

Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed.

Caption: Fig 2. Spill Cleanup Workflow

-

Immediate Actions:

-

Alert personnel in the immediate vicinity and evacuate the area if necessary.

-

If the spill is large or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.

-

-

Cleanup Procedure (for small, manageable spills):

-

Don the appropriate PPE as outlined in section 3.1.

-

Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne.[7]

-

Carefully sweep the material into a plastic dustpan.[8]

-

Transfer the collected material and any contaminated paper towels into a clearly labeled, sealable plastic bag for hazardous waste.[8]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials, including gloves, as hazardous waste.

-

Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection:

-

Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

-

Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]

-

-

Labeling:

-

Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

-

-

Disposal:

-

Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1]

-

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The compound should be protected from light and stored under a nitrogen atmosphere for long-term stability.[2]

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.[9]

By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Laboratory Safety Management [delloyd.50megs.com]

- 7. burrell.edu [burrell.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol (1R,2S)-1-amino-2-indanol, a critical building block in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Indinavir. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, outline generalized experimental protocols for data acquisition, and present a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.15 - 7.30 | m | - |

| H-1 | 4.25 | d | 5.2 |

| H-2 | 4.68 | q | 5.2 |

| H-3a | 2.85 | dd | 16.0, 4.8 |

| H-3b | 3.10 | dd | 16.0, 6.0 |

| NH₂ and OH | 2.5 (broad s) | br s | - |

Note: The chemical shifts for NH₂ and OH protons can vary depending on the solvent and concentration due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data of this compound [1][2]

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 61.5 |

| C-2 | 75.0 |

| C-3 | 39.5 |

| C-3a | 141.0 |

| C-4 | 127.5 |

| C-5 | 124.5 |

| C-6 | 125.0 |

| C-7 | 128.0 |

| C-7a | 142.5 |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule. The data below corresponds to the main absorption bands.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3280 | Strong, Broad | N-H stretch (primary amine) |

| 3065 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch |

| 1600 | Medium | C=C stretch (aromatic) |

| 1470 | Medium | C=C stretch (aromatic) |

| 1080 | Strong | C-O stretch (secondary alcohol) |

| 740 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): [3]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Technique: ATR.[3]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural confirmation using spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Commercial Availability and Applications of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

(1R,2S)-1-Amino-2-indanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and drug development. Its rigid indane backbone and vicinal amino and hydroxyl groups make it a valuable chiral building block, ligand, and auxiliary in a variety of asymmetric transformations. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols for its use.

Commercial Suppliers and Specifications

This compound is readily available from a range of chemical suppliers. The typical specifications for this compound are summarized in the table below. It is important for researchers to consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity/Assay | Appearance | Melting Point (°C) | Optical Rotation | CAS Number |

| Sigma-Aldrich | ≥99% | White to off-white powder | 118-121 | [α]22/D +63° (c=0.2 in chloroform)[1] | 136030-00-7 |

| TCI America | >98.0% (GC) | White to orange to green powder to crystal | 116.0 - 120.0 | - | 136030-00-7[2] |

| Thermo Fisher Scientific | 98% | White to light beige powder | 117-121 | - | 136030-00-7[3] |

| Chem-Impex | ≥98% | White, orange or green crystalline powder | 116 | [α]20/D +43° (c=1 in MeOH)[4] | 136030-00-7 |

| MedchemExpress | >98% | Solid | - | - | 136030-00-7 |

Key Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application in asymmetric synthesis, where it can be used as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of a reaction.

Chiral Ligand in Asymmetric Transfer Hydrogenation

This compound is an effective ligand for transition metal catalysts, particularly ruthenium and rhodium, in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This reaction is widely used in the synthesis of enantiomerically enriched alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.

The general workflow for a catalytic asymmetric transfer hydrogenation is depicted below.

Chiral Auxiliary in Diastereoselective Reactions

This compound can be converted into a variety of chiral auxiliaries, such as oxazolidinones. These auxiliaries can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction, for example, in Diels-Alder or aldol reactions. After the reaction, the auxiliary can be cleaved and recovered.

The synthesis of a chiral oxazolidinone from this compound and its application in a Diels-Alder reaction is outlined below.

Intermediate in the Synthesis of Indinavir

A notable application of this compound is its use as a key chiral building block in the synthesis of Indinavir, an HIV protease inhibitor. The rigid stereochemistry of the aminoindanol core is crucial for the drug's potent biological activity.

The synthetic pathway to this compound itself often starts from indene or indanone, employing various methods for stereocontrol, including enzymatic resolutions.

Experimental Protocols

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general representation based on literature procedures for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from this compound.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH)

-

Acetophenone

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ and this compound (in a 1:2 molar ratio of Ru dimer to ligand).

-

Anhydrous isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

-

A solution of KOH in isopropanol is added to the catalyst mixture, and it is stirred for a further 15 minutes.

-

Acetophenone is then added to the reaction mixture.

-

The reaction is heated to the desired temperature (e.g., 40-60 °C) and monitored by TLC or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral 1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Preparation of a Chiral Oxazolidinone Auxiliary

This protocol describes the synthesis of a chiral oxazolidinone from this compound.

Materials:

-

This compound

-

Triphosgene

-

Triethylamine

-

Anhydrous dichloromethane

Procedure:

-

A solution of this compound in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

-

Triethylamine is added to the solution.

-

A solution of triphosgene in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the chiral oxazolidinone.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times.

References

- 1. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 2. journals.iucr.org [journals.iucr.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

A Technical Guide to Racemic and Enantiopure cis-1-Amino-2-indanol: From Resolution to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Amino-2-indanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its rigid, bicyclic structure and vicinal amino and hydroxyl groups make it an exceptionally effective chiral auxiliary and ligand in asymmetric synthesis. Furthermore, its enantiomers are crucial components in the development of pharmaceuticals, most notably the HIV-1 protease inhibitor, Indinavir. This technical guide provides an in-depth exploration of racemic and enantiopure cis-1-amino-2-indanol, focusing on methods of chiral resolution, comparative analysis of these methods, and the profound impact of stereochemistry on its biological applications. Detailed experimental protocols for key resolution techniques are provided, alongside visualizations of experimental workflows and the mechanism of action of Indinavir to offer a comprehensive resource for professionals in drug discovery and development.

Introduction

The principle of chirality is fundamental to drug design and development, as the stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. cis-1-Amino-2-indanol serves as a prime example of the importance of stereochemical control. While the racemic mixture is a valuable starting material, the separation and utilization of its individual enantiomers, (1R,2S)- and (1S,2R)-cis-1-amino-2-indanol, have unlocked significant advancements in asymmetric catalysis and pharmaceutical synthesis.

The conformationally constrained indane backbone provides a well-defined chiral environment, making it a superior choice over more flexible amino alcohols in many asymmetric transformations.[1] The (1S,2R)-enantiomer, in particular, is a key structural component of the highly successful antiretroviral drug Indinavir (Crixivan®), used in the treatment of HIV/AIDS.[2][3] This guide will delve into the practical aspects of obtaining enantiopure cis-1-amino-2-indanol and highlight the critical role of enantiomeric purity in its applications.

Chiral Resolution of Racemic cis-1-Amino-2-indanol

The separation of racemic cis-1-amino-2-indanol into its constituent enantiomers is a critical step in its practical application. The two primary methods for achieving this are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Commonly used resolving agents for racemic amines include tartaric acid and its derivatives, as well as other chiral carboxylic acids like (S)-2-phenylpropionic acid.[5][6] The choice of resolving agent and solvent system is crucial for achieving efficient separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of cis-1-amino-2-indanol, lipases are commonly employed to selectively acylate one of the enantiomers, leaving the other unreacted.[5][7] This method can provide high enantiomeric excess (ee) for both the acylated product and the unreacted amine. Lipase PS (from Pseudomonas sp.) is a frequently cited enzyme for this purpose.[5]

Comparative Analysis of Resolution Methods

The selection of a resolution method depends on various factors, including desired purity, yield, cost, and scalability. Below is a summary of quantitative data for different resolution methods for cis-1-amino-2-indanol.

| Resolution Method | Resolving Agent/Enzyme | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Diastereomeric Salt Formation | L-Tartaric Acid | (1S,2R) | ~50 (overall from indene) | >99 | [8] |

| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | (1R,2S) | 35 | Enantiopure | [5] |

| Enzymatic Kinetic Resolution | Lipase PS 30 | (1S,2S)-azidoindanol precursor | 46 | >96 | [9] |

| Enzymatic Kinetic Resolution | Lipase PS 30 | (1R,2R)-azidoindanol precursor (acylated) | 44 | >96 | [9] |

| Kinetic Resolution | Chiral Aminopyridine Catalyst | (1S,2R) | 68 (from protected amine) | 99 | [5] |

Experimental Protocols

Protocol for Diastereomeric Salt Resolution using L-Tartaric Acid

This protocol is a generalized procedure based on common laboratory practices for the resolution of amines with tartaric acid.

Materials:

-

Racemic cis-1-amino-2-indanol

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve racemic cis-1-amino-2-indanol (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

The mother liquor, enriched in the other diastereomeric salt, can be processed separately to recover the other enantiomer.

-

-

Liberation of the Free Amine:

-

Dissolve the collected diastereomeric salt in water.

-

Add sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 10).

-

Extract the liberated free amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched cis-1-amino-2-indanol.

-

-

Analysis:

-

Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

-

Protocol for Enzymatic Kinetic Resolution using Lipase

This protocol is a general guideline for the lipase-catalyzed acylation of cis-1-amino-2-indanol.

Materials:

-

Racemic cis-1-amino-2-indanol

-

Immobilized Lipase (e.g., Lipase PS from Pseudomonas sp. or Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous solvent (e.g., tetrahydrofuran, tert-butyl methyl ether)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup:

-

To a solution of racemic cis-1-amino-2-indanol in the chosen anhydrous solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture.

-

-

Reaction:

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the acylated product and the unreacted amine.

-

-

Work-up:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Separation:

-

Separate the acylated product from the unreacted amine using column chromatography or by an acid-base extraction.

-

-

Hydrolysis of the Acylated Product (Optional):

-

The acylated enantiomer can be hydrolyzed (e.g., using acidic or basic conditions) to yield the other enantiopure amino alcohol.

-

-

Analysis:

-

Determine the enantiomeric excess of both the unreacted amine and the product of hydrolysis by chiral HPLC.

-

The Role of Enantiopure cis-1-Amino-2-indanol in Drug Development: The Case of Indinavir

The significance of enantiomeric purity is starkly illustrated by the HIV-1 protease inhibitor, Indinavir. The therapeutic activity of Indinavir is almost exclusively attributed to the stereoisomer derived from (1S,2R)-cis-1-amino-2-indanol.[2]

Mechanism of Action of Indinavir

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving large viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins necessary for the assembly of new, infectious virions.[10] Indinavir is a competitive inhibitor that binds to the active site of HIV-1 protease with high affinity.[11] The active site contains a conserved catalytic triad of aspartic acid residues (Asp25, Asp25').[12] The hydroxyl group of the Indinavir molecule, derived from the cis-1-amino-2-indanol moiety, forms crucial hydrogen bonds with these catalytic aspartates, effectively blocking the enzyme's activity.[11] This prevents the maturation of the virus, rendering it non-infectious.

Visualizations

Experimental and Logical Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Chiral Auxiliary: (1R,2S)-1-Amino-2-indanol in Asymmetric Synthesis

(1R,2S)-1-amino-2-indanol , a rigid bicyclic amino alcohol, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique stereochemical architecture and conformational rigidity make it an exceptionally effective chiral auxiliary and ligand for a wide range of enantioselective and diastereoselective transformations. This has led to its widespread application in academic research and the pharmaceutical industry, most notably in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a chiral auxiliary.

Core Applications

The utility of this compound spans several key areas of asymmetric synthesis:

-

Asymmetric Transfer Hydrogenation of Ketones: As a chiral ligand for transition metals like Ruthenium(II), it facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3]

-

Diastereoselective Aldol Reactions: When incorporated into chiral auxiliaries, it directs the stereochemical outcome of aldol reactions, enabling the synthesis of desired syn- or anti- aldol products with high diastereoselectivity.[2]

-

Diastereoselective Alkylations: Chiral oxazolidinone derivatives of this compound are effective in guiding the stereoselective alkylation of enolates.[1][4]

-

Synthesis of Chiral Amines and Pharmaceuticals: It serves as a crucial building block and chiral template in the synthesis of complex molecules, including bioactive compounds and pharmaceuticals.[1][2][5]

Data Presentation: Performance in Asymmetric Reactions

The effectiveness of this compound and its derivatives as chiral controllers is demonstrated by the high stereoselectivities and yields achieved in various reactions.

| Reaction Type | Substrate | Catalyst / Auxiliary | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Transfer Hydrogenation | Acetophenone | [RuCl2(p-cymene)]2 / this compound | >95 | 95% ee | [3] |